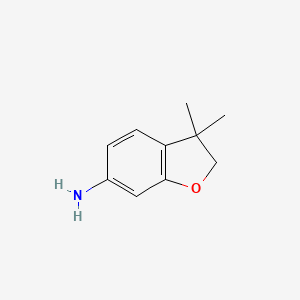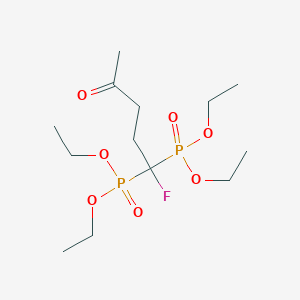
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate), also known as FOPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FOPP is a fluorinated bisphosphonate that is structurally similar to the well-known bisphosphonate drug, zoledronic acid. However, FOPP has unique properties that make it a promising candidate for further research.
Wirkmechanismus
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) exerts its effects through its ability to bind to hydroxyapatite, a mineral component of bones and teeth. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has a high affinity for hydroxyapatite, which allows it to accumulate in bone tissue. Once bound to hydroxyapatite, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) inhibits the activity of osteoclasts, which are cells responsible for bone resorption. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) also induces apoptosis in cancer cells by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for cell survival.
Biochemical and Physiological Effects:
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to increase bone density and reduce bone resorption in animal models. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. In addition, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its ability to accumulate in bone tissue, making it a promising candidate for bone research. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans. However, one limitation of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) research. One direction is to further investigate its potential as a treatment for osteoporosis and bone-related diseases. Another direction is to explore its potential as a contrast agent for MRI. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be further studied for its potential use in cancer therapy, either alone or in combination with other drugs. Finally, the synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be optimized to improve its solubility and yield, making it easier to work with in lab experiments.
Synthesemethoden
The synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) involves the reaction of 1,1,1-tris(hydroxymethyl)propane with phosphorus oxychloride, followed by the addition of diethylamine and 1,1-difluoro-4-chlorobutane. The resulting product is then treated with sodium hydroxide to yield Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate). This synthesis method has been optimized to yield high purity Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) with good yields.
Wissenschaftliche Forschungsanwendungen
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been studied for its potential applications in various fields such as cancer research, bone research, and imaging. In cancer research, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to inhibit the growth of cancer cells by inducing apoptosis. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been studied for its potential use in bone research as it has been shown to increase bone density and reduce bone resorption. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been used as a contrast agent in magnetic resonance imaging (MRI) due to its high affinity for calcium.
Eigenschaften
IUPAC Name |
5,5-bis(diethoxyphosphoryl)-5-fluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27FO7P2/c1-6-18-22(16,19-7-2)13(14,11-10-12(5)15)23(17,20-8-3)21-9-4/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZDJUJNFGSMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27FO7P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)
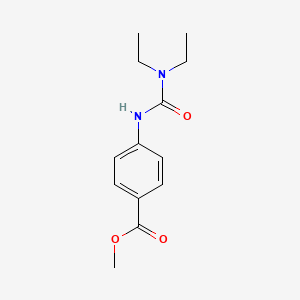
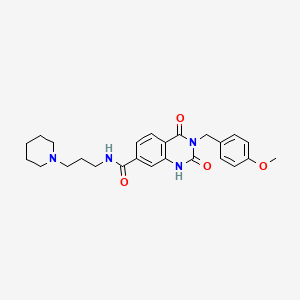


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B2915826.png)
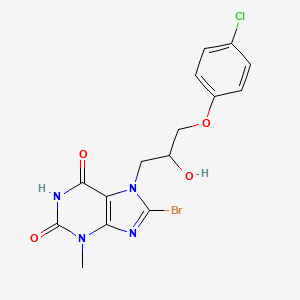
![1-Benzyl-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2915831.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)
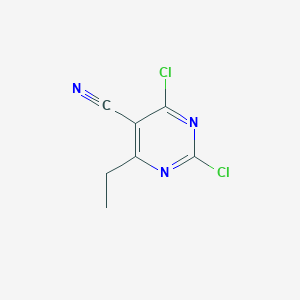
![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)
